The synthesis of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid can be approached through several methods:
These methods illustrate the versatility in synthesizing this compound, although challenges such as yield optimization and cost-effectiveness remain prevalent.
The molecular structure of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid features:
C1=CC(=C(C=C1C(C(=O)O)N)O)O
, and its InChI key is ZBWTWPZGSGMRTG-UHFFFAOYSA-N
.This structure allows for interactions with various biological molecules, particularly in neurotransmitter pathways.
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid participates in several significant chemical reactions:
These reactions highlight its versatility as a chemical intermediate in synthetic organic chemistry.
The mechanism of action for 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid primarily revolves around its role as a dopamine metabolite:
Understanding these mechanisms is crucial for exploring therapeutic applications in neurodegenerative diseases.
The physical and chemical properties of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid include:
These properties are essential for handling and application in laboratory settings.
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid has extensive applications across various fields:
These applications demonstrate its significance not only as a therapeutic agent but also as a research tool across multiple scientific disciplines.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2